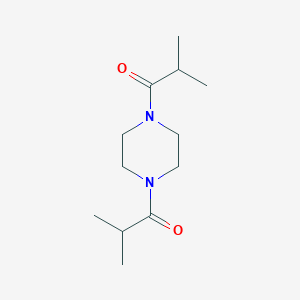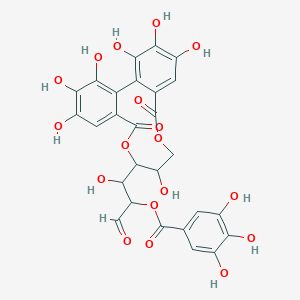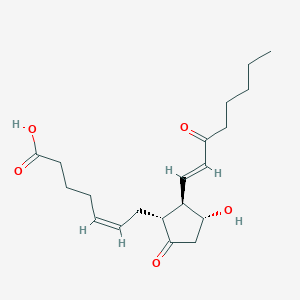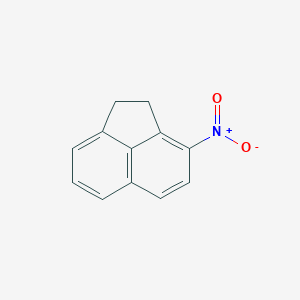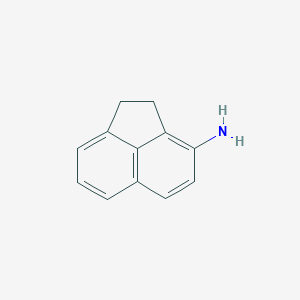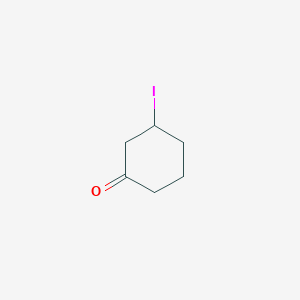
3-Iodocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodocyclohexan-1-one is a chemical compound that belongs to the class of cyclic ketones. It is a white crystalline powder with a molecular formula of C6H9IO. This compound is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Iodocyclohexan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Iodocyclohexan-1-one. However, it has been reported that this compound can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Iodocyclohexan-1-one in lab experiments is its high reactivity towards various electrophiles. This compound can be used as a versatile building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 3-Iodocyclohexan-1-one. One of the potential applications of this compound is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another potential application is in the development of new agrochemicals with improved crop yield and disease resistance.
Conclusion:
In conclusion, 3-Iodocyclohexan-1-one is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-Iodocyclohexan-1-one is a multi-step process that involves the reaction of cyclohexanone with iodine and phosphorus. The first step involves the formation of an intermediate compound, 3-iodocyclohexanol, by the reaction of cyclohexanone with iodine and phosphorus in the presence of water. This intermediate compound is then oxidized using sodium hypochlorite to form 3-Iodocyclohexan-1-one.
Aplicaciones Científicas De Investigación
3-Iodocyclohexan-1-one is widely used in scientific research applications due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
62784-61-6 |
|---|---|
Nombre del producto |
3-Iodocyclohexan-1-one |
Fórmula molecular |
C6H9IO |
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
3-iodocyclohexan-1-one |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |
Clave InChI |
BCQOJHJQCYPXCE-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)I |
SMILES canónico |
C1CC(CC(=O)C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



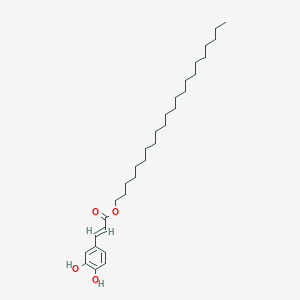
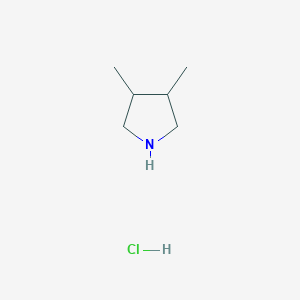
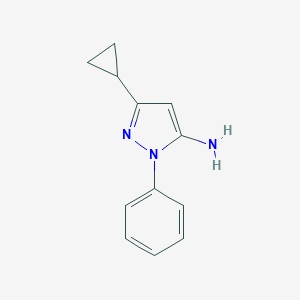
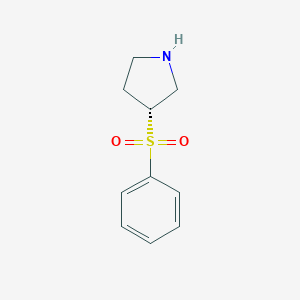
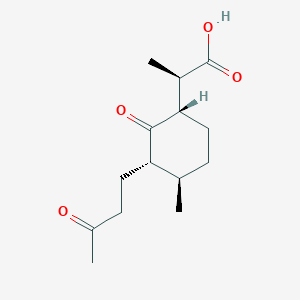
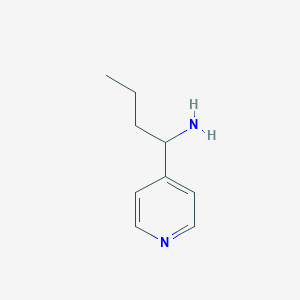
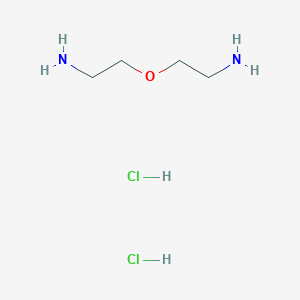
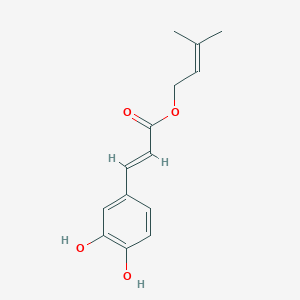
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
